molecular formula C5H8N2O B13464466 6-Amino-3-azabicyclo[3.1.0]hexan-2-one

6-Amino-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B13464466
M. Wt: 112.13 g/mol
InChI Key: FFZRYBSWSNSSGT-UHFFFAOYSA-N
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Description

6-Amino-3-azabicyclo[3.1.0]hexan-2-one is a rigid, nitrogen-containing heterocyclic compound. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. It serves as a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions and catalytic hydrogenation reactions. These methods are optimized for higher yields and efficiency, although they may require more stringent conditions and expensive reagents .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one is unique due to its rigid bicyclic structure, which imparts significant stability and specificity in its interactions with biological targets. This structural rigidity makes it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

6-amino-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C5H8N2O/c6-4-2-1-7-5(8)3(2)4/h2-4H,1,6H2,(H,7,8)

InChI Key

FFZRYBSWSNSSGT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)C(=O)N1

Origin of Product

United States

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